molecular formula C22H38O5 B154192 Carboprost methyl CAS No. 35700-21-1

Carboprost methyl

Cat. No. B154192
CAS RN: 35700-21-1
M. Wt: 382.5 g/mol
InChI Key: QQCOAAFKJZXJFP-XAYIDPIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clinical Applications of Carboprost Methyl

Carboprost methyl is a synthetic prostaglandin analogue used in medical applications such as cervical ripening prior to diagnostic hysteroscopy. A clinical multicenter study evaluated the effectiveness of carboprost methylate suppository for this purpose in premenopausal women. The study found that the application of carboprost methylate suppository was an effective and safe method for cervical ripening, with significant differences in cervical width and the time required for cervical dilation compared to a control group. However, there were no significant differences in pain scores, side reactions, satisfaction degree of operators and patients, the time of hysteroscopy, or incidence of complications between the two groups .

Synthesis and Controlled Release of Carboprost Methyl

The synthesis of carboprost methyl has been explored through various strategies. A novel approach using a macrocyclic lactone strategy was developed to synthesize 5(E)-isomer-free carboprost methyl ester. This method starts with a modified Corey lactone, which is free of the 5(E)-isomer, and can be used to prepare carboprost methyl ester effectively . In terms of drug delivery, the permeabilities of carboprost methyl were determined for a series of synthetic polymeric membranes. The study found that permeability increased with the percent vinyl acetate in the copolymer, which was mainly due to an increase in the solubility of carboprost methyl in the polymer. This research is crucial for designing controlled release delivery systems for carboprost methyl .

Molecular Structure and Degradation Analysis

The molecular structure of carboprost methyl and its degradation under acidic conditions have been analyzed using high-performance liquid chromatography. Degradation results in epimerization and dehydration, leading to several isomers at the tertiary allylic hydroxyl group. The method used for the determination of carboprost methyl in a controlled release dosage form was found to be linear, precise, and had an average recovery of 99.2% .

Physical and Chemical Properties

The physical and chemical properties of carboprost methyl are influenced by its molecular structure and the environment in which it is placed. For instance, the permeability and solubility of carboprost methyl in polymeric membranes are critical for its controlled release in drug delivery systems . Additionally, the stability of carboprost methyl in biological samples can be affected by the presence of esterases, which can be inhibited by specific substances to prevent degradation .

Case Studies and Pharmacokinetics

Carboprost methyl's pharmacokinetics were studied in beagle dogs after intravaginal administration of a suppository containing the drug. The study utilized liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization for the simultaneous quantitation of carboprost methylate and its active metabolite, carboprost. The method was successfully applied to the pharmacokinetic study, demonstrating its utility in monitoring the drug's levels in biological samples .

Scientific Research Applications

1. Application in Obstetrics

Carboprost Methyl, primarily used in obstetrics, has demonstrated significant effectiveness in managing postpartum hemorrhage. Studies have shown its utility in reducing bleeding and minimizing the risk of severe postpartum hemorrhage, especially in high-risk pregnancies. For instance, its efficacy in preventing flooding during childbirth has been highlighted, with a notable decrease in the quantity of bleeding and shorter childbirth durations in comparison to controls (Han Hong, 2008). Similar findings were reported in the context of hypertensive disorders in pregnancy, where its combination with oxytocin significantly lowered the occurrence and volume of bleeding post-delivery (T. Li, 2010).

2. Effects on Preadipocyte Proliferation and Differentiation

Carboprost Methyl has also been studied for its effects on human preadipocyte proliferation and differentiation. The combination of misoprostol and carboprost methylate was found to enhance cell proliferation, glycerophosphate dehydrogenase expression, and lipid accumulation during differentiation. This suggests potential applications in fat tissue transplantation and related fields (Zhu Xiao, 2003).

3. Application in Gynecology

In gynecological procedures, carboprost methyl has been utilized to improve the safety and efficacy of various operations. For example, its use in induced abortions has been associated with reduced operation difficulty, shortened operation times, and decreased bleeding (L. Rui, 2011). In cesarean sections, it has been shown to effectively promote uterine contraction and prevent postpartum hemorrhage, highlighting its clinical utility (P. Yu, 2012).

4. Efficacy in High-Risk Pregnancy

The preventive effect of carboprost methylate on postpartum hemorrhage in high-risk pregnancy women has been observed, with significant decreases in hemorrhage amount and enhanced convenience, rapidity, and safety (Zhang Jin’e & Tang Jin-ju, 2006).

5. Other Applications

Carboprost methylate has also been explored for its potential in cervical ripening before diagnostic hysteroscopy, indicating a broader scope of use beyond traditional obstetric applications. This usage has been reported to be effective and safe (H. Duan et al., 2018).

Safety And Hazards

Carboprost may cause serious side effects. It may damage fertility or the unborn child and cause damage to organs (cardiovascular system) . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Carboprost’s main use is in the obstetrical emergency of postpartum hemorrhage which reduces postpartum bleeding during these circumstances . Future research may focus on improving the synthesis process, reducing side effects, and expanding its medical applications.

properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOAAFKJZXJFP-XAYIDPIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316447
Record name Methyl carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboprost methyl

CAS RN

35700-21-1
Record name Methyl carboprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35700-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboprost methyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOPROST METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVV9BU3089
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboprost methyl
Reactant of Route 2
Carboprost methyl
Reactant of Route 3
Reactant of Route 3
Carboprost methyl
Reactant of Route 4
Carboprost methyl
Reactant of Route 5
Carboprost methyl
Reactant of Route 6
Carboprost methyl

Citations

For This Compound
46
Citations
TJ Roseman, JJ Biermacher, RM Bennett… - Journal of controlled …, 1986 - Elsevier
… Permeabilities of carboprost methyl (15(s)-15 methyl … an increase in thesolubility of carboprost methyl in the polymer. Diffusion … controlled release delivery systems for carboprost methyl. …
Number of citations: 3 www.sciencedirect.com
F Wang, M Wang - Synlett, 2023 - thieme-connect.com
A macrocyclic lactone strategy for the synthesis of 5E-isomer-free carboprost methyl ester was developed for the first time. The macrocyclic lactone being free of 5E-isomer can be easily …
Number of citations: 2 www.thieme-connect.com
CH Spilman, DC Beuving, AD Forbes, TJ Roseman… - Fertility and sterility, 1984 - Elsevier
… These studies demonstrate the feasibility of manufacturing controlled-release vaginal delivery systems containing carboprost methyl for use in early pregnancy termination. Fertil Steril42…
Number of citations: 1 www.sciencedirect.com
TJ Roseman, LJ Larion… - Journal of Pharmaceutical …, 1981 - Wiley Online Library
… methyl ester, carboprost methyl, and carboprost tromethamine, were at least 99% pure by … However, after about 1 week, some degradation of carboprost methyl was noted in the elution …
Number of citations: 16 onlinelibrary.wiley.com
Y HE, Y Ruan, Z LI, L Wang, Z LI - China Pharmacy, 2017 - pesquisa.bvsalud.org
… The optimal formulation was as follow as 78.82 mg of carboprost methyl-HP-β-CD clathrate (containing carboprost methyl 1 mg),100 mg of mannitol-lactose (mass ratio of 91) mixed …
Number of citations: 2 pesquisa.bvsalud.org
GW Halstead, DL Theis - Journal of pharmaceutical sciences, 1985 - Elsevier
… It is the purpose of this report to focus on in vitro drug release testing of the carboprost methyl controlled-release vaginal device. The effects of temperature, pH, and apparatus design …
Number of citations: 5 www.sciencedirect.com
M Bygdeman, K Gemzell-Danielsson - Reproductive health matters, 2008 - Taylor & Francis
… In a WHO international, multicentre study,Citation 23 310 women who were 13-20 weeks pregnant were treated with vaginal suppositories containing 1.5 mg of carboprost methyl ester …
Number of citations: 28 www.tandfonline.com
MS Bergren, MM Battle, GW Halsteadt… - Journal of pharmaceutical …, 1989 - Elsevier
… In a similar prostaglandin suppository, modifications affecting the melting behaviour of suppositories containing carboprost methyl (15methyl-PGF,,, methyl ester) have also been shown …
Number of citations: 6 www.sciencedirect.com
H David, J Bouzon, JM Vergnaud - European polymer journal, 1989 - Elsevier
… This fact has already been observed for progesterone [20], carboprost methyl [21] and … VAc content, as shown for progesterone [20], carboprost methyl [21], phenolic drugs [23], in …
Number of citations: 20 www.sciencedirect.com
J YONG - 中国计划生育学杂志, 2018 - journal10.magtechjournal.com
… : Carboprost methyl ester suppository and misoprostol are effective for preventing postpartum hemorrhage of parturient with full term vaginal delivery. Except that, carboprost methyl …
Number of citations: 2 journal10.magtechjournal.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.